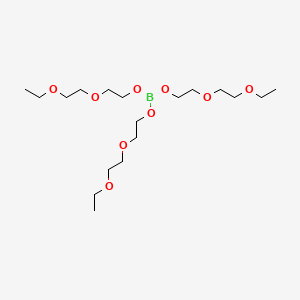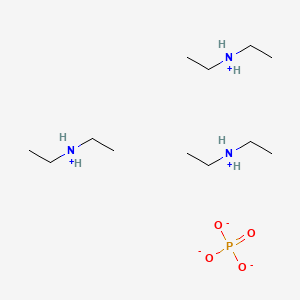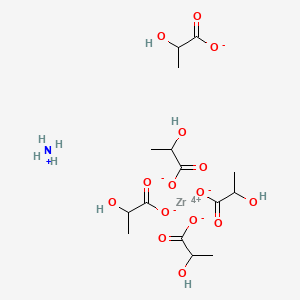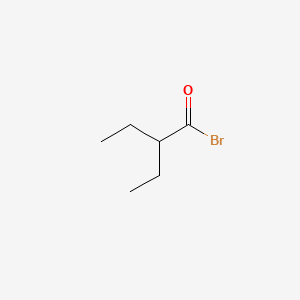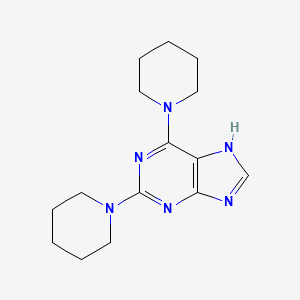
2,6-di(piperidin-1-yl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 401297 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Méthodes De Préparation
The synthesis of NSC 401297 involves specific routes and reaction conditions. One common method includes the use of human pluripotent stem cells, such as embryonic stem cells and induced pluripotent stem cells, to derive neural stem cells. This process involves the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week . The preparation of NSC 401297 also involves the use of various reagents and conditions to ensure high efficiency and quality of the resulting compound .
Analyse Des Réactions Chimiques
NSC 401297 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-chlorosuccinimide, which acts as a chlorinating and oxidizing agent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of trifluoromethanesulfonic acid and BF3-H2O can activate N-halosuccinimides, allowing for the halogenation of deactivated aromatics .
Applications De Recherche Scientifique
NSC 401297 has a wide range of scientific research applications. It is used in the study of cell fate specification, disease modeling, and drug screening . The compound is also valuable in neuroscience research, particularly in the differentiation of neural stem cells into neurons, oligodendrocytes, and astrocytes . Additionally, NSC 401297 is used in the development of anticancer agents, as it has shown potential in reducing tumor growth in vivo .
Mécanisme D'action
The mechanism of action of NSC 401297 involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to induce autophagy in macrophages, leading to the killing of intracellular pathogens . This dual mechanism of action, which includes both direct effects on bacteria and modulation of host machinery, highlights the compound’s potential in treating drug-resistant infections .
Comparaison Avec Des Composés Similaires
NSC 401297 can be compared with other similar compounds, such as NSC 710607, which is known for its antitumor activity . While both compounds exhibit cytotoxic properties, NSC 401297’s unique mechanism of action and its ability to induce autophagy in macrophages set it apart from other compounds. Additionally, NSC 401297’s applications in neuroscience and stem cell research further distinguish it from other similar compounds.
Conclusion
NSC 401297 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, and wide range of applications make it a valuable tool for researchers and industry professionals alike. Whether used in the study of neural stem cells, the development of anticancer agents, or the treatment of drug-resistant infections, NSC 401297 continues to be a compound of great interest and importance.
Propriétés
Numéro CAS |
1928-79-6 |
|---|---|
Formule moléculaire |
C15H22N6 |
Poids moléculaire |
286.38 g/mol |
Nom IUPAC |
2,6-di(piperidin-1-yl)-7H-purine |
InChI |
InChI=1S/C15H22N6/c1-3-7-20(8-4-1)14-12-13(17-11-16-12)18-15(19-14)21-9-5-2-6-10-21/h11H,1-10H2,(H,16,17,18,19) |
Clé InChI |
CXXUKBNUHXUAKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC3=C2NC=N3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



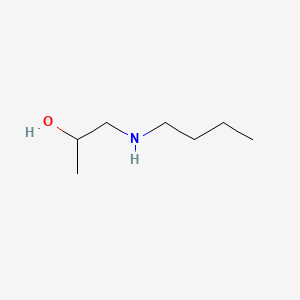

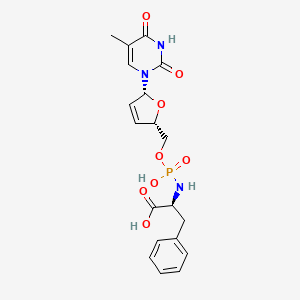


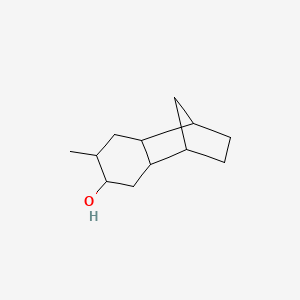
![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
